3,4-Dichlorophenylacetonitrile
Overview
Description
3,4-Dichlorophenylacetonitrile, also known as 3,4-Dichlorobenzyl cyanide, is a chemical compound with the molecular formula C8H5Cl2N and a molecular weight of 186.04 .
Synthesis Analysis
The synthesis of 3,4-Dichlorophenylacetonitrile involves a multi-step reaction . It has been used in the synthesis of SR 48968, a potent, competitive, and selective non-peptide antagonist of the neurokinin A (NK2) receptor .Molecular Structure Analysis
The IUPAC Standard InChI for 3,4-Dichlorophenylacetonitrile isInChI=1S/C8H5Cl2N/c9-7-2-1-6 (3-4-11)5-8 (7)10/h1-2,5H,3H2
. Chemical Reactions Analysis
3,4-Dichlorophenylacetonitrile has been used in the synthesis of various compounds, including SR 48968, a potent, competitive, and selective non-peptide antagonist of the neurokinin A (NK2) receptor .Physical And Chemical Properties Analysis
3,4-Dichlorophenylacetonitrile is a white crystalline powder . It has a melting point of 39-42 °C (lit.) and a boiling point of 170 °C/12 mmHg (lit.) . It has a density of 1.4274 (rough estimate) and a refractive index of 1.5690 (estimate) .Scientific Research Applications
Pharmacology
3,4-Dichlorophenylacetonitrile: has been utilized in the synthesis of several pharmacologically active compounds. For instance, it is a precursor in the creation of SR 48968 , a selective non-peptide antagonist of the neurokinin A (NK2) receptor . This compound has potential applications in treating respiratory disorders, gastrointestinal diseases, and in managing pain.
Organic Synthesis
In organic chemistry, 3,4-Dichlorophenylacetonitrile serves as a building block for various organic syntheses. It’s involved in the preparation of tachykinin NK3 receptor antagonists, which are researched for their therapeutic potential in treating central nervous system disorders .
Medicinal Chemistry
The compound’s role in medicinal chemistry is significant due to its involvement in synthesizing antagonists for receptors implicated in human diseases. It’s used to create compounds like MDL 105,212 , a non-peptide tachykinin receptor antagonist with implications for treating psychiatric disorders .
Industrial Applications
Industrially, 3,4-Dichlorophenylacetonitrile is a valuable intermediate in the manufacture of various chemicals. It’s used in processes that require specific aromatic and nitrile functionalities, which are integral in producing materials like polymers and coatings .
Environmental Impact Studies
Environmental studies have identified 3,4-Dichlorophenylacetonitrile as an emerging class of aromatic nitrogenous disinfection byproducts in drinking water. Its detection and quantification are crucial for assessing the safety and quality of water supplies .
Biochemistry
In biochemistry, 3,4-Dichlorophenylacetonitrile can be used to study enzyme-catalyzed reactions involving nitriles. It may also play a role in research on metabolic pathways that involve similar structures .
Analytical Chemistry
This compound is also important in analytical chemistry, where it may be used as a standard or reference compound in chromatographic analysis and mass spectrometry to identify and quantify similar compounds in complex mixtures .
Chemical Research
In broader chemical research, 3,4-Dichlorophenylacetonitrile is studied for its reactivity and properties, contributing to the development of new synthetic methods and the discovery of novel reactions .
Safety and Hazards
3,4-Dichlorophenylacetonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this compound .
Mechanism of Action
Target of Action
3,4-Dichlorophenylacetonitrile is primarily used in the synthesis of potent, competitive, and selective non-peptide antagonists of the neurokinin A (NK2) receptor . The NK2 receptor is a member of the tachykinin family of G protein-coupled receptors, which are involved in various physiological processes, including smooth muscle contraction, inflammation, and pain transmission .
Mode of Action
It is known to be a key intermediate in the synthesis of nk2 receptor antagonists . These antagonists work by binding to the NK2 receptor, preventing the natural ligand, neurokinin A, from activating the receptor .
Biochemical Pathways
The biochemical pathways affected by 3,4-Dichlorophenylacetonitrile are primarily those involving the NK2 receptor. By inhibiting the activation of this receptor, the compound can potentially affect a variety of physiological processes, including neurotransmission, inflammation, and smooth muscle contraction .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The primary result of the action of 3,4-Dichlorophenylacetonitrile is the inhibition of the NK2 receptor. This can lead to a decrease in the physiological effects mediated by this receptor, such as smooth muscle contraction, inflammation, and pain transmission .
Action Environment
The action of 3,4-Dichlorophenylacetonitrile can be influenced by various environmental factors. For example, the presence of other drugs that inhibit or induce CYP1A2 could potentially affect the metabolism of the compound . Additionally, conditions that alter gastrointestinal absorption or the function of the blood-brain barrier could also influence the compound’s bioavailability and effects .
properties
IUPAC Name |
2-(3,4-dichlorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZNCAFWRZZJMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185959 | |
Record name | (3,4-Dichlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorophenylacetonitrile | |
CAS RN |
3218-49-3 | |
Record name | 3,4-Dichlorobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3218-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dichlorophenyl)acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003218493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3218-49-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111725 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3,4-Dichlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,4-dichlorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.767 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are 3,4-Dichlorophenylacetonitrile (3,4-DCPAN) and 2-Chlorophenylacetonitrile (2-CPAN) and why are they of concern?
A1: 3,4-DCPAN and 2-CPAN are emerging nitrogenous aromatic disinfection byproducts (DBPs) []. They have been detected in both chlorinated and chloraminated drinking water, raising concerns about potential human exposure [].
Q2: How stable are these compounds in drinking water?
A2: Research indicates that both 3,4-DCPAN and 2-CPAN exhibit relatively high stability in drinking water []. They show minimal degradation under varying pH conditions (5-9) and chlorine doses (0-4 mg/L) over a 5-day period []. Additionally, chloramination does not appear to degrade these compounds []. This persistence in treated water underscores the importance of understanding their formation and potential health effects.
Q3: Do common water treatment methods effectively remove 3,4-DCPAN and 2-CPAN?
A3: While conventional water treatment processes are effective in removing many contaminants, the study highlights that 3,4-DCPAN and 2-CPAN demonstrate resistance to some common quenching agents used in these processes []. Specifically, while sodium sulfite shows minimal reactivity, other quenching agents can significantly reduce their concentrations over time []. This suggests that further research is needed to optimize treatment strategies for effectively removing these emerging DBPs from drinking water.
Q4: What is the significance of finding 3,4-DCPAN and 2-CPAN in finished drinking water?
A4: The detection of 3,4-DCPAN (up to 320 ng/L) and 2-CPAN (up to 530 ng/L) in finished drinking water samples from multiple treatment plants suggests that current treatment methods may not be sufficient to completely eliminate these compounds []. This finding emphasizes the need for further investigation into their potential health risks and the development of more effective removal strategies during water treatment.
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